molecular formula C4H5N3O B099509 1-Acetyl-1,2,4-triazole CAS No. 15625-88-4

1-Acetyl-1,2,4-triazole

Cat. No. B099509
CAS RN: 15625-88-4
M. Wt: 111.1 g/mol
InChI Key: GLGDTYAVPSJOSQ-UHFFFAOYSA-N
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Description

1-Acetyl-1,2,4-triazole is a chemical compound that is part of the triazole family, which is characterized by the presence of a five-membered ring containing three nitrogen atoms. The acetyl group attached to the triazole ring indicates that it has undergone a process of acetylation, which can affect its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals and agriculture.

Synthesis Analysis

The synthesis of 1-acetyl-1,2,4-triazole derivatives can be achieved through various methods. One approach involves the acetylation of 5-amino-1H-[1,2,4]triazole, which can lead to a mixture of isomers. However, a selective annular monoacetylation can be obtained by using acetic anhydride in a dimethylformamide solution, resulting in the formation of 1-acetyl-3-amino-1H-[1,2,4]triazole as an intermediate . Another method for synthesizing triazole derivatives is the addition of bromomagnesium acetylides to azides, which can yield 1,5-disubstituted-1,2,3-triazoles with improved yields . Additionally, a metal-free synthesis route using primary amines, 1,3-dicarbonyls, and tosyl azide has been reported for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1-acetyl-1,2,4-triazole derivatives is characterized by the presence of an acetyl group attached to the nitrogen atom of the triazole ring. This modification can influence the reactivity and stability of the molecule. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to a decrease in susceptibility to further acetylation, indicating a change in the molecule's reactivity .

Chemical Reactions Analysis

1-Acetyl-1,2,4-triazole derivatives can participate in various chemical reactions. The acetylation process itself can lead to different products depending on the reaction conditions, such as temperature and the presence of solvents or catalysts. For example, neat acetic anhydride at room temperature can afford diacetylated derivatives from 5-amino-1H-[1,2,4]triazole . Furthermore, the 1,3-dipolar cycloaddition reaction is a common method to synthesize substituted 1,2,3-triazoles, which can then be further modified to produce compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetyl-1,2,4-triazole derivatives are influenced by the substituents on the triazole ring. For instance, the introduction of an acetyl group can affect the molecule's solubility, boiling point, and melting point. The spectroscopic properties, such as IR and NMR spectra, are also altered by acetylation, which can be used to confirm the structure and purity of the synthesized compounds . Additionally, some triazole derivatives exhibit fluorescent behavior, which can be affected by the presence of electron-withdrawing or electron-donating substituents .

Scientific Research Applications

Inhibition of Lipogenesis

1-Acetyl-1,2,4-triazole derivatives have been found to inhibit lipogenesis in isolated rat hepatocytes. This inhibition occurs without affecting acetyl-CoA carboxylase activity in homogenates of hepatocytes. Interestingly, these derivatives show a more significant inhibition of cholesterogenesis in hepatocytes compared to fatty acid synthesis (Beynen et al., 1981).

Anti-Cancer Applications

Triazole-based acetamides, including derivatives of 1-Acetyl-1,2,4-triazole, have shown potential as anti-cancer agents. Specifically, certain derivatives have demonstrated significant anti-proliferative activity against the HepG2 cell line, a type of liver carcinoma. Molecular docking studies indicate these compounds may bind effectively to key enzymes in cancer pathways (Akhter et al., 2023).

Antipyretic Effect

1,2,4-Triazole derivatives have been researched for their antipyretic (fever-reducing) effects. Certain derivatives were found to be more effective than acetylsalicylic acid in reducing body temperature in experimental models, indicating their potential as antipyretic drugs (Shcherbyna, 2018).

Antitumoral and Cytotoxic Activities

A series of 1,2,4-triazole compounds have exhibited significant antitumoral and cytotoxic activities, particularly in human colon cancer cell lines. These compounds have also shown potential as antioxidant agents in biological systems (Timur et al., 2018).

Chemical Synthesis and Biological Evaluation

1,2,4-Triazole and its derivatives have been extensively studied for their diverse biological activities. Research efforts have focused on developing new synthesis methods and evaluating biological targets, indicating the broad applicability of these compounds in medicinal chemistry (Ferreira et al., 2013).

Safety And Hazards

1,2,4-Triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-4(8)7-3-5-2-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDTYAVPSJOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166066
Record name 1-Acetyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,2,4-triazole

CAS RN

15625-88-4
Record name 1-Acetyl-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
JP Fox, WP Jencks - Journal of the American Chemical Society, 1974 - ACS Publications
Brpnsted plots for general acid and for general base catalysis of the methoxyaminolysis of 1-acetyl-1, 2, 4-triazole are nonlinear, with equal limiting rate constants for strong acid and …
Number of citations: 173 pubs.acs.org
JF Patterson, WP Huskey, JL Hogg - The Journal of Organic …, 1980 - ACS Publications
Proton inventories of the water-catalyzed hydrolysis of 1-acetyl-l, 2, 4-triazole have been completed under a variety of conditions. The solvent deuterium isotope effect, k^ o/k^, …
Number of citations: 13 pubs.acs.org
BFN Jan - Journal of the Chemical Society, Perkin Transactions 2, 1990 - pubs.rsc.org
Kinetic data for the neutral hydrolysis in aqueous solutions of 1 -acetyl-1,2,4-triazole and 1-benzoyl-3-phenyl-1,2,4-triazole have been analysed to yield the dependences of rate …
Number of citations: 3 pubs.rsc.org
MD Coburn, TE Jackson - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
This paper describes the synthesis of various picryl‐and picrylamino‐substituted 1,2,4‐triazoles and 3,3′‐bi‐1,2,4‐triazolyls. These compounds were prepared by condensing the …
Number of citations: 60 onlinelibrary.wiley.com
RA Olofson, RV Kendall - The Journal of Organic Chemistry, 1970 - ACS Publications
The use of different acyl (acetyl, benzoyl, carbethoxy) protecting groups as aids in accomplishing exclusive alkylation at normally unfavored positions in polynitrogen heterocycles is …
Number of citations: 126 pubs.acs.org
M Reboud-Ravaux - Journal of the American Chemical Society, 1980 - ACS Publications
The hydrolysis of A'-acetylbenzotriazole is pH independent in the pH range 2.5-6 and catalyzed by hydroxide ion at higher pH. Based on the solvent deuterium isotope effect, the value …
Number of citations: 14 pubs.acs.org
JT Witkowski - 1970 - search.proquest.com
NUCLEOSIDE DERIVATIVES OF CERTAIN 1,2,4-TRIAZOLES NUCLEOSIDE DERIVATIVES OF CERTAIN 1,2,4-TRIAZOLES Full Text This dissertation has been microfilmed exactly as …
Number of citations: 2 search.proquest.com
G Laus, V Kahlenberg, K Wurst… - … für Naturforschung B, 2014 - degruyter.com
Introduction of sulfur into the 5-position of 1,4-disubstituted quaternary 1,2,4-triazolium salts (1-9; Cl, Br, I, BF 4 , PF 6 , CH 3 OSO 3 were used as anions) by two methods was …
Number of citations: 4 www.degruyter.com
HK Cammenga, I Steppuhn… - Journal für …, 1995 - Wiley Online Library
In contrast, the bonding in N, N-disulfonylated amides (X= Y= SO2 R')[2-71 is most adequately represented by a preponderance of resonance form A. Direct evidence for the effect of the …
Number of citations: 1 onlinelibrary.wiley.com
S Reuter, K Busse, U Radics, HJ Niclas… - Journal of colloid and …, 2009 - Elsevier
New 1-acyl-1,2,4-triazoles (ATs) with different n-alkyl chain lengths from C2 to C18 were synthesized. ATs with long n-alkyl chains (C12 and larger) are non-charged amphiphilic …
Number of citations: 13 www.sciencedirect.com

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